molecular formula C11H12O B8723827 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde

2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde

Cat. No. B8723827
M. Wt: 160.21 g/mol
InChI Key: XMQCVICRPBHGLO-UHFFFAOYSA-N
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Patent
US05750524

Procedure details

Suspended in 220 ml of methylene chloride were 18.5 g (85.8 mmol) of pyridinium chlorochromate and 70 g of Celite (No. 545). While chilling with ice water, a solution of 4.30 g (26.6 mmol) of 2-(indan-2-yl)ethanol in 15 ml of methylene chloride was added dropwise to the suspension. After stirring the mixture for 1 hour while chilling with ice water, it was further stirred at room temperature for 2 hours. The reaction product was added with 250 ml of ether to dilute it. The diluted reaction product was passed through 100 g of silica gel layer to remove inorganic matter. The solvent was distilled off to obtain 3.97 g of (indan-2-yl)acetaldehyde as a colorless oily substance. Yield: 93%.
Quantity
18.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
reactant
Reaction Step Five
Quantity
220 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[CH2:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH:13]1[CH2:21][CH2:22][OH:23].CCOCC>C(Cl)Cl>[CH2:14]1[C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:12][CH:13]1[CH2:21][CH:22]=[O:23] |f:0.1|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4.3 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)CCO
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
CCOCC
Step Six
Name
Quantity
220 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring the mixture for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was further stirred at room temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
to dilute it
CUSTOM
Type
CUSTOM
Details
The diluted reaction product
CUSTOM
Type
CUSTOM
Details
to remove inorganic matter
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.97 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.